molecular formula C14H11N3O2 B11863304 2-(3-Amino-1H-indazol-4-YL)benzoic acid CAS No. 1464091-59-5

2-(3-Amino-1H-indazol-4-YL)benzoic acid

Cat. No.: B11863304
CAS No.: 1464091-59-5
M. Wt: 253.26 g/mol
InChI Key: KYBMHLKELUVIFY-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-indazol-4-YL)benzoic acid is a heterocyclic compound that contains both an indazole and a benzoic acid moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure, which includes an amino group on the indazole ring, makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-indazol-4-YL)benzoic acid typically involves the formation of the indazole ring followed by functionalization to introduce the amino group and the benzoic acid moiety. One common method involves the cyclization of o-aminobenzonitrile with hydrazine to form the indazole ring, followed by subsequent reactions to introduce the amino and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that use transition metal catalysts to improve yields and reduce byproducts. For example, Cu(OAc)2-catalyzed reactions have been employed to form the indazole ring efficiently . The use of solvent-free conditions and environmentally friendly reagents is also a focus in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-indazol-4-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted indazoles, and various functionalized benzoic acids .

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-indazol-4-YL)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-carboxylic acid: Another indazole derivative with similar biological activities.

    2-(1H-indazol-3-yl)benzoic acid: A compound with a similar structure but different functional groups.

    3-amino-1H-indazole: A simpler indazole derivative with an amino group.

Uniqueness

2-(3-Amino-1H-indazol-4-YL)benzoic acid is unique due to its combination of an indazole ring with an amino group and a benzoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

1464091-59-5

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-(3-amino-1H-indazol-4-yl)benzoic acid

InChI

InChI=1S/C14H11N3O2/c15-13-12-9(6-3-7-11(12)16-17-13)8-4-1-2-5-10(8)14(18)19/h1-7H,(H,18,19)(H3,15,16,17)

InChI Key

KYBMHLKELUVIFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=CC=C2)NN=C3N)C(=O)O

Origin of Product

United States

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